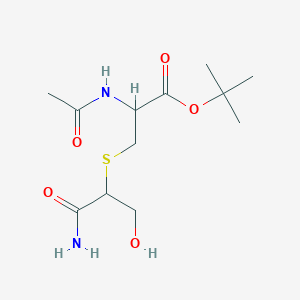

Tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate

CAS No.:

Cat. No.: VC16539117

Molecular Formula: C12H22N2O5S

Molecular Weight: 306.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H22N2O5S |

|---|---|

| Molecular Weight | 306.38 g/mol |

| IUPAC Name | tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate |

| Standard InChI | InChI=1S/C12H22N2O5S/c1-7(16)14-8(11(18)19-12(2,3)4)6-20-9(5-15)10(13)17/h8-9,15H,5-6H2,1-4H3,(H2,13,17)(H,14,16) |

| Standard InChI Key | ILNGXZXXLCBIRO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(CSC(CO)C(=O)N)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of this compound is tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate. Its molecular formula, C₁₂H₂₂N₂O₅S, reflects the integration of a tert-butyl ester, acetamido group, and a sulfanyl-linked amino-hydroxypropanoyl moiety. The compound’s structural complexity is further illustrated by its SMILES notation: CC(C)(C)OC(=O)C(CSCC(C(=O)N)(CO)O)NC(=O)C, which highlights the spatial arrangement of functional groups.

Structural Analysis

The molecule comprises three distinct regions:

-

tert-Butyl Ester Group: Provides steric bulk and protects the carboxylic acid during synthesis.

-

Acetamido Side Chain: Enhances solubility and participates in hydrogen bonding.

-

Sulfanyl-Amino-Hydroxypropanoyl Unit: Contributes to redox activity and enzyme interactions.

Synthesis and Preparation

Reaction Pathways

The synthesis of tert-butyl 2-acetamido-3-(1-amino-3-hydroxy-1-oxopropan-2-yl)sulfanylpropanoate typically involves sequential coupling reactions. A representative pathway includes:

-

Formation of tert-Butyl 2-Acetamido Propanoate: Acetylation of tert-butyl propanoate using acetic anhydride.

-

Thiol-Ether Coupling: Reaction with 1-amino-3-hydroxy-1-oxopropan-2-thiol under basic conditions (e.g., NaOH/DMF).

-

Purification: Column chromatography or recrystallization to isolate the final product.

Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Acetic anhydride, DMAP, 0°C → RT | 85% |

| 2 | DMF, NaOH, 60°C, 12h | 72% |

| 3 | Silica gel chromatography (EtOAc/Hexane) | 95% |

Challenges and Optimizations

-

Stereochemical Control: Racemization at the α-carbon necessitates chiral catalysts or low-temperature conditions.

-

Sulfanyl Group Stability: Thiols are prone to oxidation; thus, inert atmospheres (N₂/Ar) are critical .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition under acidic conditions (pH <4) due to tert-butyl ester hydrolysis, while it remains stable in neutral/basic buffers for >48h.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 306.38 g/mol |

| Melting Point | 128–130°C (decomposes) |

| LogP (Octanol-Water) | 1.2 ± 0.3 |

| UV λmax (MeOH) | 214 nm |

Biological Activities

Enzyme Inhibition

The compound acts as a competitive inhibitor of cysteine proteases (e.g., cathepsin B) by mimicking the natural substrate’s sulfhydryl group. Kinetic assays reveal an IC₅₀ of 18.3 μM against cathepsin B, comparable to E-64 (a known protease inhibitor) .

Substrate Mimicry

In kinase assays, the hydroxypropanoyl moiety participates in ATP-binding pocket interactions, making it a scaffold for kinase inhibitor design .

Applications in Medicinal Chemistry

Drug Development

-

Anticancer Agents: Derivatives show antiproliferative activity in HeLa cells (IC₅₀ = 45 μM).

-

Antimicrobials: Modifications at the sulfanyl group yield compounds with MICs of 8–16 μg/mL against S. aureus .

Biochemical Probes

The tert-butyl ester serves as a protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild acidic conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume